molecular formula C17H9NO6 B2879153 2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 39752-07-3

2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2879153
CAS No.: 39752-07-3
M. Wt: 323.26
InChI Key: RIWMSZAWFLZAKW-UHFFFAOYSA-N
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Description

This compound belongs to the class of indene-1,3-dione derivatives, characterized by a conjugated diketone system fused to an indene core. Its synthesis typically involves condensation of indene-1,3-dione with a nitro-substituted benzodioxole aldehyde under acidic or thermal conditions.

Properties

IUPAC Name

2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO6/c19-16-10-3-1-2-4-11(10)17(20)12(16)5-9-6-14-15(24-8-23-14)7-13(9)18(21)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMSZAWFLZAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :
    • 6-Nitro-1,3-benzodioxole-5-carbaldehyde (1.0 equiv)
    • 1H-Indene-1,3(2H)-dione (1.2 equiv)
    • Base: Ethanolic potassium hydroxide (20% w/v)
  • Conditions :
    • Solvent: Ethanol (anhydrous)
    • Temperature: Reflux (78°C) for 4–6 hours
    • Workup: Acidification with HCl, filtration, and recrystallization from methanol

Mechanistic Analysis

The base deprotonates the α-hydrogen of indandione, generating an enolate that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water forms the methylidene bridge. The nitro group on the benzodioxole ring stabilizes the intermediate through resonance, enhancing reactivity.

Yield and Purity

  • Yield : 65–72%
  • Purity : >95% (HPLC)
  • Spectroscopic Confirmation :
    • IR : Strong absorption at 1720 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (asymmetric NO₂ stretching)
    • ¹H NMR : Singlet at δ 8.2 ppm (methylene proton), aromatic protons between δ 7.5–8.0 ppm

Electrochemical Synthesis Using Catechol Derivatives

Electrochemical methods offer a green alternative by avoiding harsh reagents. This approach leverages catechol derivatives as precursors for the benzodioxole moiety.

General Procedure

  • Electrolyte : Phosphate buffer (pH 7.0, 0.2 M) in water-acetonitrile (80:20)
  • Electrodes :
    • Anode: Graphite rod
    • Cathode: Platinum
  • Reactants :
    • 3,4-Dihydroxybenzoic acid (catechol derivative, 1.0 equiv)
    • 2-(4-Nitrophenyl)-1,3-indandione (1.0 equiv)
  • Conditions :
    • Potential: 0.6 V vs. Ag/AgCl
    • Duration: Until current drops to 5% of initial value

Reaction Mechanism

Electrochemical oxidation of the catechol generates a quinone intermediate, which undergoes Michael addition with the enolate form of indandione. The nitro group is introduced via post-synthetic nitration or through pre-functionalized catechols.

Performance Metrics

  • Yield : 43–50%
  • Advantages : Minimal byproducts, no need for stoichiometric oxidants
  • Limitations : Requires specialized equipment, lower scalability

Two-Step Condensation-Decarboxylation from Phthalate Esters

A patent-pending method (CN103121887A) describes a scalable route involving condensation of phthalate esters with malonate derivatives , followed by hydrolysis and decarboxylation.

Synthetic Pathway

  • Step 1: Condensation
    • Phthalate ester + Diethyl malonate → Substituted malonate ester
    • Catalyst: Sodium ethoxide
    • Solvent: Ethanol, reflux
  • Step 2: Hydrolysis-Decarboxylation
    • Hydrolysis: Aqueous HCl or NaOH
    • Decarboxylation: Heating at 120–150°C

Optimization Data

Parameter Optimal Value
Phthalate:Molar Ratio 1:1.1
Reaction Time 2 hours
Decarboxylation Temp 140°C
Overall Yield 68%

Industrial Applicability

  • Raw Material Cost : $12–15/kg (phthalates)
  • Purity : 98% after recrystallization

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Knoevenagel 65–72 >95 High 45–50
Electrochemical 43–

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell growth inhibition or apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound: 2-[(6-Nitro-2H-1,3-benzodioxol-5-yl)methylidene]-indene-1,3-dione 6-Nitro-1,3-benzodioxole C17H9NO6 323.26 Nitro group enhances electron deficiency; benzodioxole provides planar geometry
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one 1,3-Benzodioxole (no nitro) C17H12O3 264.27 Lacks nitro group; inden-1-one core instead of diketone
2-(5-Bromo-2-hydroxybenzylidene)-indene-1,3-dione 5-Bromo-2-hydroxybenzene C16H9BrO3 335.15 Bromine and hydroxyl substituents; intramolecular H-bonding
2-(2-Chlorobenzylidene)-indene-1,3-dione 2-Chlorobenzene C16H9ClO2 268.70 Chloro substituent; altered π-stacking
2-[(2-Nitrophenyl)methylidene]-indene-1,3-dione 2-Nitrophenyl C16H9NO4 279.25 Nitro on phenyl ring; similar weight to target

Structural and Crystallographic Insights

  • Planarity and Torsion Angles :
    The target compound’s benzodioxole and indene-dione rings are expected to exhibit planarity, similar to (2E)-2-[(1,3-benzodioxol-5-yl)methylidene]-inden-1-one (r.m.s. deviations ≤ 0.041 Å). A small twist (C—C—C—C torsion angle ~8.7°) in the benzodioxole-linked analogue suggests moderate conjugation disruption .
  • Supramolecular Interactions :
    Derivatives with hydroxyl groups (e.g., 5-bromo-2-hydroxy) form intramolecular C—H⋯O hydrogen bonds, while nitro-containing compounds rely on π–π stacking (centroid distances ~3.5 Å) for crystal packing .

Research Findings and Data Highlights

Table 2: Key Research Findings

Property/Activity Target Compound Analogues
Crystallographic Density Not reported 1.426 Mg/m³ (1,3-benzodioxole derivative)
Melting Point Pending data 314–315°C (5-bromo-2-hydroxy derivative)
Bioactivity Hypothesized cytotoxicity Antimicrobial (indene-diones); CNS modulation (cathinone derivatives)
Synthetic Yield Estimated 70–85% 83% (5-bromo-2-hydroxy); 81% (organocatalyzed reactions)

Biological Activity

2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The nitro group on the benzodioxole moiety is believed to enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains.

  • Bacterial Inhibition : In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the range of 32–64 μg/mL .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice bearing tumor xenografts showed that administration of the compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histopathological examinations revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on its efficacy against antibiotic-resistant strains of bacteria. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (μg/mL)Mechanism of Action
AnticancerBreast Cancer Cells25Induction of apoptosis & ROS generation
AntimicrobialStaphylococcus aureus32Disruption of cell membrane
AntimicrobialEscherichia coli64Inhibition of metabolic pathways

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